molecular formula C15H10O2 B1587416 4-(Phenylethynyl)benzoic acid CAS No. 25739-23-5

4-(Phenylethynyl)benzoic acid

Cat. No. B1587416
CAS RN: 25739-23-5
M. Wt: 222.24 g/mol
InChI Key: OGZUGPOTBGMCLE-UHFFFAOYSA-N
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Description

4-(Phenylethynyl)benzoic acid (4-PEBA) is an organic compound with the molecular formula of C14H10O2. It is an important building block in the synthesis of other molecules, such as pharmaceuticals, plastics, and polymers. 4-PEBA is also used in scientific research, as it has a wide range of applications and can be easily synthesized.

Scientific Research Applications

Fluorescence Emission in Polymer-Rare Earth Complexes

4-(Chloromethyl) benzoic acid, a derivative, has been utilized in the synthesis of polymer-rare earth complexes exhibiting significant fluorescence emission due to an "Antenna Effect." This effect is facilitated by aryl carboxylic acid ligands attached to polystyrene, enhancing the fluorescence emission from the central metal ion in the complex. Such complexes have potential applications in the development of new materials with specific optical properties (Gao, Fang, & Men, 2012).

Enzymatic Oxidative Polymerization

A derivative, 4-(4-hydroxybenzylideneamino)benzoic acid (HBBA), has been investigated for enzymatic oxidative polymerization, leading to oligomers with high thermal stability. This process highlights the potential of such derivatives in creating polymers with specific physical properties for advanced technological applications (Kumbul, Gokturk, Turac, & Sahmetlioglu, 2015).

Sensor Array Discrimination

Poly(p-aryleneethynylene)s, incorporating phenylethynyl benzoic acid units, have been developed into sensor arrays capable of discriminating between various aromatic carboxylic acids in aqueous solutions. This application demonstrates the potential of such compounds in environmental monitoring and chemical sensing technologies (Han, Wang, Bender, Seehafer, & Bunz, 2016).

Photophysical Properties and Chromophore Aggregation

Studies on 1,4-bis(phenylethynyl)benzene, related to phenylethynyl benzoic acid derivatives, explore the effects of phenyl group rotation and chromophore aggregation on photophysical properties. This research contributes to our understanding of molecular structures in developing optoelectronic devices (Levitus, Schmieder, Ricks, Shimizu, Bunz, & Garcia‐Garibay, 2001).

Dye-Sensitized Solar Cells

Derivatives of 4-(Phenylethynyl)benzoic acid have been utilized in the development of dyes for dye-sensitized solar cells (DSSCs). These dyes, incorporating electron-acceptor groups like 4-(cyanomethyl)benzoic acid, have shown improved photovoltaic performance, indicating their potential in renewable energy technologies (Gupta, Armel, Xiang, Bilić, & Evans, 2015).

properties

IUPAC Name

4-(2-phenylethynyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O2/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZUGPOTBGMCLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80401793
Record name 4-(phenylethynyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Phenylethynyl)benzoic acid

CAS RN

25739-23-5
Record name 4-(phenylethynyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-phenylethynyl)benzoic acid
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Synthesis routes and methods I

Procedure details

The 4-iodo-benzoic acid methyl ester 1 (20.0 g, 76.34 mmol), ethynyl-benzene 2 (8.56 g, 83.96 mmol), PdCl2(PPh3)2 (0.65 g, 0.92 mmol), and CuI (0.35 g, 1.83 mmol) were mixed with THF (110 ml) in a round bottom under argon. The dry THF was sparged with dry, oxygen-free argon for at least 5 min. immediately before use. The reaction was cooled to 10° C. and TEA (16 ml) was added. The cooling bath was removed and the reaction was stirred at RT under argon. After 2.5 h, the reaction was diluted with EtOAc (400 ml) and the solids were filtered off through a pad of celite. The organic filtrate was washed with 1M HCl (60 ml), sat. aq. NaHCO3 (60 ml), water (60 ml), brine (60 ml), dried with Na2SO4, filtered and concentrated under reduced pressure. The crude solid methyl ester was dissolved in MeOH (400 ml), 6M NaOH (30 ml) and water (50 ml). The reaction was stirred at 70° C. until a clear solution was formed (about 1 h). The reaction could be followed by LCMS. The reaction was cooled and diluted with water (500 ml) and hexane (100 ml). The pH was adjusted to pH 6-7. The white solid that formed was collected and washed with water (3×60 ml) and hexane (3×60 ml). The solid 3 was dried in vacuo yielding 17.3 g (approximately quantitative yield in 99% purity).
Name
4-iodo-benzoic acid methyl ester
Quantity
20 g
Type
reactant
Reaction Step One
Name
ethynyl-benzene
Quantity
8.56 g
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
catalyst
Reaction Step One
Name
Quantity
0.35 g
Type
catalyst
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of ethyl 4-(phenylethynyl)benzoate (7.81 g, 31.2 mmol) in THF (80 mL) was added MeOH (15 mL) and a solution of LiOH (5.24 g, 124 mmol) in water (15 mL). The reaction was stirred at room temperature and for 4 h. The reaction was acidified with 1 N HCl (50 mL), and 4-(phenylethynyl)benzoic acid was isolated (5.78 g, 83%) as a white solid; 1H-nmr (400 MHz, CDCl3) δ 8.11 (d, J=8.0 Hz, 2H), 7.75-7.68 (m, 1H), 7.64 (d, J=8.0 Hz, 2H), 7.62-7.56 (m, 2H), 7.52-7.47 (m, 1H), 7.43-7.36 (m, 3H); LC (275 nM) 5.12 min (>98%); MS (ESI) m/z=222.9.
Quantity
7.81 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
5.24 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

The 4-iodo-benzoic acid methyl ester 1 (20.0 g, 76.34 mmol), ethynyl-benzene 2 (8.56 g, 83.96 mmol), PdCl2(PPh3)2 (0.65 g, 0.92 mmol), and CuI (0.35 g, 1.83 mmol) were mixed with THF (110 ml) in a round bottom under argon. The dry THF was sparged with dry, oxygen-free argon for at least 5 min. immediately before use. The reaction was cooled to 10° C. and TEA (16 ml) was added. The cooling bath was removed and the reaction was stirred at RT under argon. After 2.5 h, the reaction was diluted with EtOAc (400 ml) and the solids were filtered off through a pad of celite. The organic filtrate was washed with 1M HCl (60 ml), sat. aq. NaHCO3 (60 ml), water (60 ml), brine (60 ml), dried with Na2SO4, filtered and concentrated under reduced pressure. The crude solid methyl ester was dissolved in MeOH (400 ml), 6M NaOH (30 ml) and water (50 ml). The reaction was stirred at 70° C. until a clear solution was formed (about 1 h). The reaction could be followed by LCMS. The reaction was cooled and diluted with water (500 ml) and hexane (100 ml). The pH was adjusted to pH 6-7. The white solid that formed was collected and washed with water (3×60 ml) and hexane (3×60 ml). The solid 3 was dried in vacuo yielding 17.3 g (approximately quantitative yield in 99% purity).
Name
4-iodo-benzoic acid methyl ester
Quantity
20 g
Type
reactant
Reaction Step One
Name
ethynyl-benzene
Quantity
8.56 g
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
catalyst
Reaction Step One
Name
Quantity
0.35 g
Type
catalyst
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Phenylethynyl)benzoic acid
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Reactant of Route 5
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Citations

For This Compound
31
Citations
T Kinuta, K Kamon, T Harada, Y Nakano, N Tajima… - 2009 - Wiley Online Library
… As the other π-conjugated fluorescence building blocks, 4-phenylethynyl benzoic acid (2) and 4-[2-(4-methylphenyl)ethynyl]benzoic acid (3), which are the most basic units of the …
AJ Gavrin, CL Curts, EP Douglas - Journal of Polymer Science …, 1999 - Wiley Online Library
We report the synthesis of a new high‐temperature liquid‐crystalline thermoset based on the phenylethynyl functional group. The monomer was a nematic thermotropic liquid crystal …
Number of citations: 22 onlinelibrary.wiley.com
F Vita, FC Adamo, M Pisani, LM Heist, M Li… - Liquid …, 2020 - Taylor & Francis
… 4-Phenylethynyl benzoic acid was purchased from Fluorochem and recrystallized from ethanol prior to use. The structures of the final products were confirmed by 1 H NMR (Bruker 400 …
Number of citations: 6 www.tandfonline.com
M Li, TJ Dingemans - Polymer, 2017 - Elsevier
… 4-Phenylethynyl benzoic acid was purchased from Fluorochem and recrystallized … 4-phenylethynyl benzoic acid as illustrated in Scheme 1. A mixture of 4-phenylethynyl benzoic acid (…
Number of citations: 19 www.sciencedirect.com
HY Alniss, NA Khan, A Boghossian, N Akbar… - Antibiotics, 2022 - mdpi.com
The free-living amoeba Acanthamoeba castellanii is responsible for the central nervous infection granulomatous amoebic encephalitis and sight-threatening infection Acanthamoeba …
Number of citations: 3 www.mdpi.com
Z Gu, Z Li, Z Liu, Y Wang, C Liu, J Xiang - Catalysis Communications, 2008 - Elsevier
In the absence of Cu(I), the catalytic coupling of haloaryl carboxylic acids or unactivated aryl bromides with terminal alkynes are shown to occur in the presence of 10equiv. piperidine at …
Number of citations: 37 www.sciencedirect.com
N Griebenow, T Meyer - Synlett, 2010 - thieme-connect.com
Investigations towards the solid-phase synthesis of 1, 2-diketones via the oxidation of acetylenes and their use in the combinatorial synthesis of heterocycles such as imidazoles and …
Number of citations: 6 www.thieme-connect.com
H Zhou, HJ Lee, Masud, M Aftabuzzaman… - … Applied Materials & …, 2023 - ACS Publications
Despite significant progress in device performance, dye-sensitized solar cells (DSSCs) continue to fall short of their theoretical potential. Moreover, research in recent years needs to …
Number of citations: 3 pubs.acs.org
AJ Gavrin - 2000 - search.proquest.com
This work incorporates three studies on the influence of molecular architecture on liquid crystalline phase transitions, physical transformations, and thermal stability for acetylene …
Number of citations: 3 search.proquest.com
DJ Sheffler, CJ Wenthur, JA Brunner… - Probe Reports from …, 2013 - ncbi.nlm.nih.gov
Herein we report the discovery and structure activity relationship (SAR) of a novel metabotropic glutamate receptor 3 (mGlu 3) negative allosteric modulators (NAM) probe (ML289) with …
Number of citations: 4 www.ncbi.nlm.nih.gov

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